2,5-Diiodo-3-methylthiophene
Overview
Description
2,5-Diiodo-3-methylthiophene is a chemical compound with the molecular formula C5H4I2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves iodination reactions . For instance, 3,4,5-Triiodo-2-methylthiophene was obtained as an unexpected product from the iodination of 2-methylthiophene using iodine and iodic acid . The Suzuki coupling reaction has also been used to synthesize derivatives of 2,5-dibromo-3-methylthiophene .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by X-ray crystallography . The compound crystallizes in the P2 1 /c space group with unit cell parameters a = 16.4183(10) Å, b = 4.1971(3) Å, c = 14.3888(9) Å, β = 111.4442(14), Z = 4, and D calc = 3.425 g cm −3 .Chemical Reactions Analysis
The chemical reactions involving this compound are typically iodination and coupling reactions . For example, the iodination of 2-methylthiophene using iodine and iodic acid resulted in the formation of 3,4,5-Triiodo-2-methylthiophene .Scientific Research Applications
Iodination of Methylthiophene : A study on the iodination of 2-methylthiophene, closely related to 2,5-diiodo-3-methylthiophene, revealed the formation of 3,4,5-triiodo-2-methylthiophene as a significant side product. This finding suggests potential in exploring unexpected products and derivatives in iodination reactions of thiophene compounds (Patel et al., 2019).
Selective Substitution Reactions : Lithiation of 3-methylthiophene, which is structurally similar to this compound, shows high selectivity at the 5-position. This indicates potential applications in synthesizing various substituted thiophenes (Smith & Barratt, 2007).
Radical Studies in Thiophene Derivatives : Research on radicals derived from various methylthiophenes, including 3-methylthiophene, provides insights into the behavior of thiophene-based radicals, which could be relevant for this compound in similar conditions (Lau et al., 1980).
Characterization of Brominated Derivatives : The study of bromination products of 3-methylthiophene could be relevant for understanding the properties of other halogenated thiophenes like this compound (Zhao, 2011).
Electronic Structures in Polythiophenes : Investigation into the electronic structures of thiophene derivatives, including 3-methylthiophene, highlights the importance of structural variations in determining electronic properties, which could be extrapolated to this compound (Kiliç et al., 1996).
Hydrodesulphurization Studies : Research on the hydrodesulphurization of methylthiophenes, including 3-methylthiophene, can provide insights into the reactivity and transformation of sulfur-containing compounds like this compound (Desikan & Amberg, 1963).
Pharmacological Applications : A study on the synthesis of derivatives from 2,5-dibromo-3-methylthiophene, a compound structurally related to this compound, explores its pharmaceutical potential, suggesting possible medicinal applications for related thiophene derivatives (Rizwan et al., 2018).
Ab Initio Theoretical Studies : Theoretical vibrational studies of thiophene methyl derivatives, including 3-methylthiophene, offer valuable insights into the molecular properties that could be relevant for this compound (Hernández et al., 1997).
Transformation Over Zeolites : The transformation of thiophenic compounds, including 3-methylthiophene, over zeolites demonstrates the potential for catalytic processes involving thiophene derivatives like this compound (Boita et al., 2006).
Safety and Hazards
While specific safety and hazard information for 2,5-Diiodo-3-methylthiophene was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. For instance, 3-Methylthiophene, a related compound, is considered hazardous and can cause skin irritation, serious eye irritation, and may be harmful if inhaled .
Future Directions
Properties
IUPAC Name |
2,5-diiodo-3-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSORUIBRDJUJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480298 | |
Record name | 2,5-DIIODO-3-METHYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16488-60-1 | |
Record name | 2,5-DIIODO-3-METHYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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